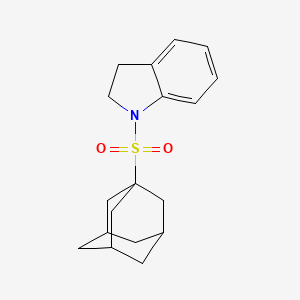![molecular formula C21H21FN2O3 B11489567 N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11489567.png)
N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a fluorobenzyl group, and an oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole core reacts with a fluorobenzyl halide in the presence of a base such as potassium carbonate.
Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be formed by reacting the intermediate compound with ethyl oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the oxoacetamide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Corresponding reduced products such as amines or alcohols.
Substitution: Corresponding substituted products with new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyethyl)-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
N-(2-ethoxyethyl)-2-[1-(2-methylbenzyl)-1H-indol-3-yl]-2-oxoacetamide: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.
N-(2-ethoxyethyl)-2-[1-(2-bromobenzyl)-1H-indol-3-yl]-2-oxoacetamide: Similar structure with a bromobenzyl group instead of a fluorobenzyl group.
Uniqueness
N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21FN2O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C21H21FN2O3/c1-2-27-12-11-23-21(26)20(25)17-14-24(19-10-6-4-8-16(17)19)13-15-7-3-5-9-18(15)22/h3-10,14H,2,11-13H2,1H3,(H,23,26) |
InChI Key |
BWPFGLMBZGPGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11489484.png)
![N-[5-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11489498.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B11489508.png)
![7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11489512.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489526.png)

![3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11489537.png)
![7-(2,4-dichlorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489538.png)
![1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11489540.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489545.png)
![N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11489551.png)

![3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B11489566.png)
